5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole
Description
5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 4. At position 5 of the thiazole, a pyridazin-3-yl group is attached via a thioether linkage. The pyridazine ring itself is substituted at position 6 with a 2-fluorobenzyl moiety. Its molecular formula is C₁₆H₁₄FN₃S₂, with a molecular weight of 331.43 g/mol.
Properties
IUPAC Name |
5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S2/c1-10-16(22-11(2)18-10)14-7-8-15(20-19-14)21-9-12-5-3-4-6-13(12)17/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLCDGFKTKAHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322995 | |
| Record name | 5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678258 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894006-46-3 | |
| Record name | 5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced through a nucleophilic substitution reaction where a suitable pyridazine derivative reacts with the thiazole intermediate.
Attachment of the Fluorobenzylthio Moiety: The final step involves the nucleophilic substitution of a 2-fluorobenzyl halide with the thiazole-pyridazine intermediate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the pyridazine ring, converting them to amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. Studies have indicated its efficacy in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism . This makes it a candidate for the development of new treatments for diabetes.
Medicine
In medicine, the compound’s antimicrobial properties are of interest. It has been tested against various bacterial strains and has shown promising results, suggesting its potential use as an antibiotic.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This competitive inhibition reduces postprandial blood glucose levels, making it beneficial for managing diabetes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound’s structural analogs typically share fluorinated aromatic groups and heterocyclic cores. Below is a comparison with 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole (CAS 1956332-02-7, ), a structurally related compound.
| Parameter | 5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole | 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole |
|---|---|---|
| Molecular Formula | C₁₆H₁₄FN₃S₂ | C₁₁H₇F₂N₃S |
| Molecular Weight (g/mol) | 331.43 | 251.26 |
| Core Heterocycle | Thiazole-pyridazine hybrid | Thiazolo[3,2-b][1,2,4]triazole |
| Fluorinated Substituent | 2-Fluorobenzyl | 2,4-Difluorophenyl |
| Key Functional Groups | Thioether, methyl-thiazole | Triazole-thiazole fusion, methyl group |
Physicochemical Properties (Theoretical Analysis)
Solubility: The target compound’s larger size and dual heterocycles (thiazole-pyridazine) may reduce aqueous solubility compared to the smaller thiazolo-triazole analog .
Bioactivity :
Biological Activity
5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a pyridazine moiety, and a fluorobenzyl group, which contribute to its unique properties and biological interactions. This article aims to provide an overview of the biological activity of this compound, including its antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 265.32 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antibacterial activity against various bacterial strains. The following table summarizes the antimicrobial efficacy of this compound against selected pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Bacillus subtilis | 4 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents.
Anticancer Activity
In vitro studies have evaluated the anticancer properties of this compound on various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in lung cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 5.12 ± 0.45 | MTS Cytotoxicity Assay |
| HCC827 (Lung Cancer) | 7.03 ± 0.78 | MTS Cytotoxicity Assay |
| NCI-H358 (Lung Cancer) | 4.01 ± 0.35 | MTS Cytotoxicity Assay |
The compound demonstrated lower cytotoxicity towards normal lung fibroblast cells (MRC-5), indicating a favorable therapeutic index.
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets, including DNA and various enzymes involved in cell proliferation. Molecular docking studies suggest that the compound binds within the minor groove of DNA, potentially inhibiting transcription factors essential for cancer cell growth.
Case Studies
- Study on Antitumor Activity : In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), the compound was tested using both two-dimensional (2D) and three-dimensional (3D) culture systems. It was found to be more effective in the 2D assays compared to the 3D models, highlighting the importance of microenvironmental factors on drug efficacy .
- Antibacterial Efficacy Evaluation : The antibacterial activity was assessed using broth microdilution methods according to CLSI guidelines. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
